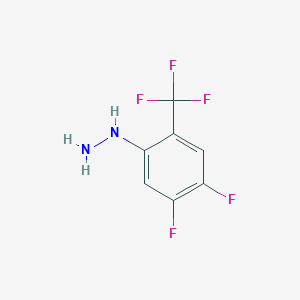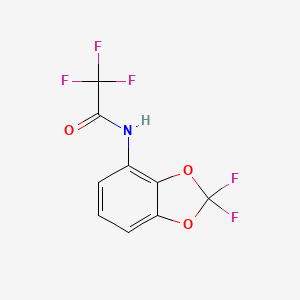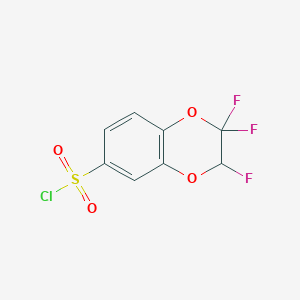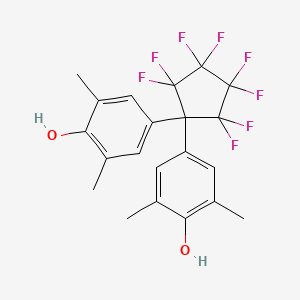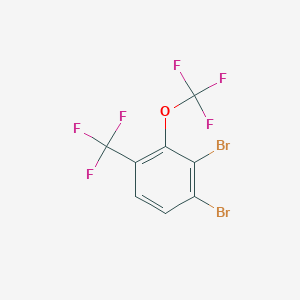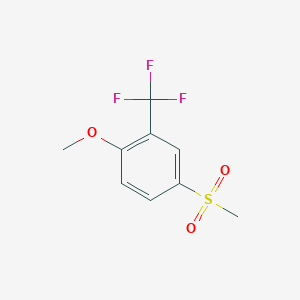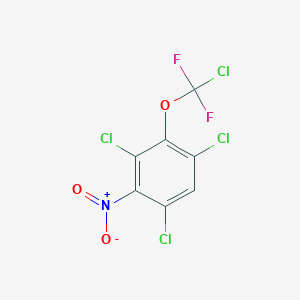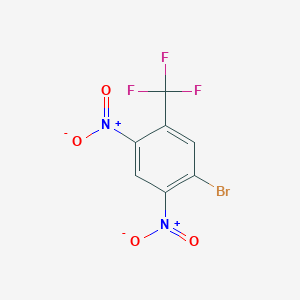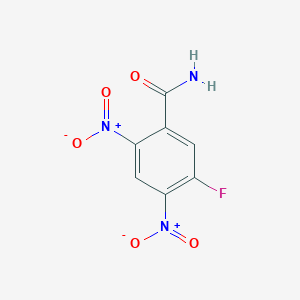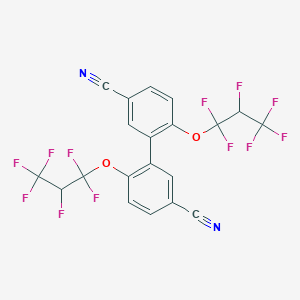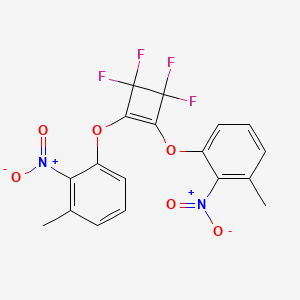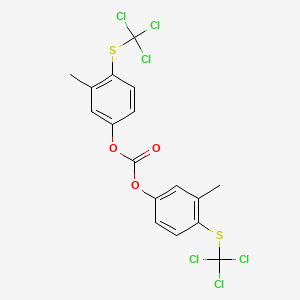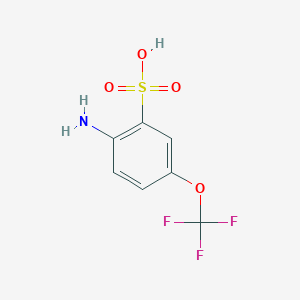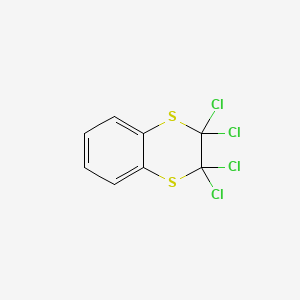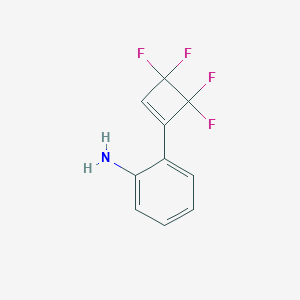
2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline, referred to as TFCA, is an organofluorine compound with a wide range of applications in scientific research. It is a highly stable, non-toxic, and easily synthesized compound that has been used in a variety of research fields, including materials science, organic chemistry, biochemistry, and pharmacology. TFCA has been used in a variety of laboratory experiments, ranging from basic research to drug development.
科学研究应用
TFCA has been used in a variety of scientific research applications, ranging from materials science to organic chemistry. In materials science, TFCA has been used to synthesize polymers, such as polyimides, for use in electronics and photovoltaics. In organic chemistry, TFCA has been used as a catalyst for the synthesis of a variety of compounds, such as alcohols, amides, and esters. In biochemistry, TFCA has been used to study the mechanism of action of enzymes and to develop drugs. In pharmacology, TFCA has been used to study the pharmacokinetics and pharmacodynamics of drugs.
作用机制
The mechanism of action of TFCA is not well understood. However, it is believed that TFCA acts as a catalyst in the synthesis of a variety of compounds, such as alcohols, amides, and esters. It is also believed that TFCA can act as a Lewis acid, which allows for the formation of covalent bonds. In addition, TFCA can act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFCA are not well understood. However, it is believed that TFCA can act as a catalyst in the synthesis of a variety of compounds, such as alcohols, amides, and esters. It is also believed that TFCA can act as a Lewis acid, which can facilitate the formation of covalent bonds. In addition, TFCA can act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
实验室实验的优点和局限性
The use of TFCA in laboratory experiments has a number of advantages. TFCA is a highly stable, non-toxic compound that is easily synthesized and has a high purity. In addition, TFCA can be used to synthesize a variety of compounds, such as alcohols, amides, and esters. However, there are some limitations to the use of TFCA in laboratory experiments. TFCA is not soluble in water, which can limit its use in certain experiments. In addition, TFCA can react with certain compounds, such as acids and bases, which can limit its use in certain experiments.
未来方向
The use of TFCA in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential future direction is the use of TFCA in drug development. TFCA could be used to synthesize new drugs, or to study the pharmacokinetics and pharmacodynamics of existing drugs. In addition, TFCA could be used to study the mechanism of action of enzymes, or to synthesize polymers for use in electronics and photovoltaics. Finally, TFCA could be used to study the structure and reactivity of molecules, or to study the structure and reactivity of proteins.
合成方法
TFCA can be synthesized in a variety of ways. The most common method is the palladium-catalyzed cross-coupling reaction between 2,2,3,3-tetrafluorocyclobuten-4-yl bromide and aniline. This reaction produces a high yield of TFCA, with a purity of up to 98%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically between 70-100 °C.
属性
IUPAC Name |
2-(3,3,4,4-tetrafluorocyclobuten-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c11-9(12)5-7(10(9,13)14)6-3-1-2-4-8(6)15/h1-5H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIPRQRLUSPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(C2(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

